

Application Notes and Protocols: Antibacterial Efficacy of Ceftazidime in Biofilm Assays

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Compound of Interest		
Compound Name:	Ceftazidime pentahydrate	
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Introduction

Ceftazidime, a third-generation cephalosporin antibiotic, is widely used to treat infections caused by Gram-negative bacteria, including Pseudomonas aeruginosa.[1] A significant challenge in treating bacterial infections is the formation of biofilms, structured communities of bacteria encased in a self-produced polymeric matrix. Bacteria within biofilms exhibit increased resistance to antimicrobial agents and host immune responses.[2][3] Understanding the efficacy of antibiotics like ceftazidime against bacterial biofilms is crucial for developing effective therapeutic strategies.

These application notes provide a summary of the antibacterial efficacy of ceftazidime against various bacterial biofilms, along with detailed protocols for key experiments to assess its antibiofilm activity.

Data Presentation: Efficacy of Ceftazidime on Biofilm Formation

The following tables summarize the quantitative data on the effect of ceftazidime, particularly at sub-inhibitory concentrations (sub-MICs), on biofilm formation by different bacterial species.

Table 1: Effect of Sub-Inhibitory Concentrations of Ceftazidime on Pseudomonas aeruginosa Biofilm



Bacterial Strain	Ceftazidime Concentration	Observed Effect	Reference
P. aeruginosa PAO1	1/4 x MIC	Reduced biofilm volume	[4]
P. aeruginosa PAO1	1/4 x MIC	More heterogeneous biofilm structure	[4]
P. aeruginosa PAO1	1/4 x MIC	Inhibited twitching motility	[4]
P. aeruginosa PAO1	1/4 x MIC	Reduced gene expression of lecA, lecB, pel, and psl	[4]
P. aeruginosa (clinical isolates)	Sub-MICs	Increased biofilm formation	[5]

Table 2: Effect of Sub-Inhibitory Concentrations of Ceftazidime on Escherichia coli Biofilm



Bacterial Strain	Ceftazidime Concentration	Observed Effect	Reference
E. coli (clinical isolates)	Sub-MICs	Significantly decreased biofilm formation	[6]
E. coli	Sub-MIC	Significantly inhibited biofilm formation and swimming motility	[7]
E. coli	Sub-MIC	Decreased expression of ibpA gene	[7]
E. coli	Sub-MIC	Increased expression of tnaA gene and extracellular indole concentration	[7]
E. coli E42	1/4 x MIC	Inhibited biofilm formation	[3]

Table 3: Effect of Sub-Inhibitory Concentrations of Ceftazidime on Other Bacterial Biofilms

Bacterial Strain	Ceftazidime Concentration	Observed Effect	Reference
Proteus vulgaris (clinical isolates)	Sub-MICs	Significantly decreased biofilm formation	[6]
Morganella morganii ER89472	Sub-MIC	Decreased biofilm formation	[6]
Acinetobacter baumannii	Sub-MICs	Decreased biofilm formation	[5]
Proteus mirabilis	1/4, 1/2, and 1 x MIC	Decreased ability to form biofilms	[8]



Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard methods cited in the literature.[2][9][10][11][12]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

- Bacterial culture in logarithmic growth phase
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Ceftazidime stock solution
- Sterile 96-well microtiter plates
- Pipettes and sterile tips
- Incubator
- Microplate reader (optional)

Procedure:

- Prepare a serial two-fold dilution of ceftazidime in CAMHB in a 96-well plate.
- Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.
- Inoculate each well containing the ceftazidime dilution with 50 μL of the bacterial suspension.
- Include a positive control (bacteria without antibiotic) and a negative control (broth only).
- Incubate the plate at 37°C for 18-24 hours.



 Determine the MIC by visual inspection as the lowest concentration of ceftazidime that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD600).

Protocol 2: Biofilm Formation Assay

This protocol describes the formation of bacterial biofilms in a 96-well plate format.

Materials:

- Bacterial culture
- Tryptic Soy Broth (TSB) supplemented with 1% glucose (or other suitable medium)
- Sterile 96-well flat-bottomed polystyrene microtiter plates
- Pipettes and sterile tips
- Incubator

Procedure:

- Grow a bacterial culture overnight in TSB.
- Dilute the overnight culture 1:100 in fresh TSB with 1% glucose.
- Add 200 μL of the diluted culture to each well of a 96-well plate.
- To test the effect of ceftazidime, add the desired sub-inhibitory concentrations of the antibiotic to the wells at the time of inoculation.
- Include a positive control (bacteria without antibiotic) and a negative control (broth only).
- Incubate the plate at 37°C for 24-48 hours without shaking. To prevent evaporation, place the plate in a humidified container.

Protocol 3: Quantification of Biofilm using Crystal Violet Staining



This protocol quantifies the amount of biofilm formed using the crystal violet dye.[2][10][11][12]

Materials:

- · 96-well plate with formed biofilms
- Phosphate-buffered saline (PBS) or sterile distilled water
- 0.1% (w/v) Crystal Violet solution
- 30% (v/v) Acetic acid or 95% Ethanol
- Pipettes and sterile tips
- Microplate reader

Procedure:

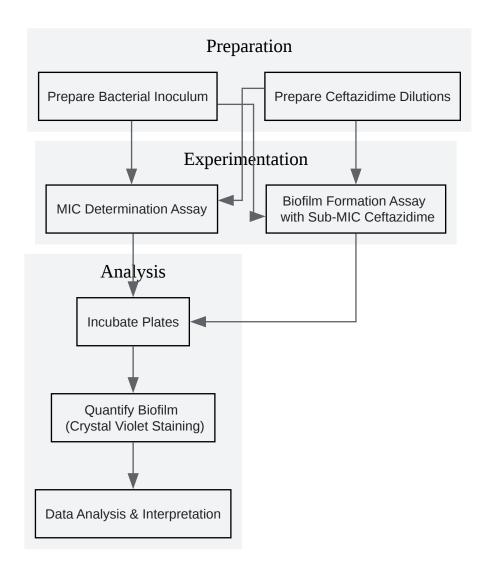
- Carefully discard the planktonic cell culture from the wells.
- Gently wash the wells twice with 200 μ L of PBS or sterile distilled water to remove non-adherent cells.
- Air dry the plate for 15-20 minutes.
- Add 200 μL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
- Remove the crystal violet solution and wash the wells three times with PBS or sterile distilled water.
- Add 200 μL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.
- Incubate for 10-15 minutes at room temperature.
- Transfer 150 μL of the solubilized crystal violet to a new flat-bottomed 96-well plate.
- Measure the absorbance at 570 nm (or a wavelength between 550-595 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm.



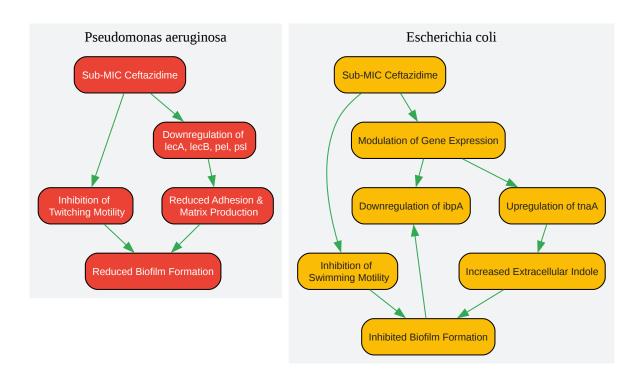
Visualizations Experimental Workflow

The following diagram illustrates the general workflow for assessing the antibacterial efficacy of ceftazidime on biofilm formation.









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